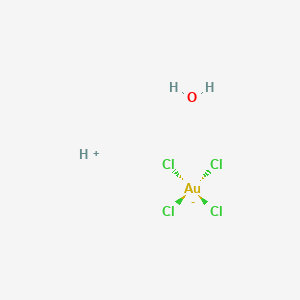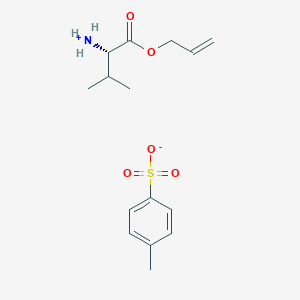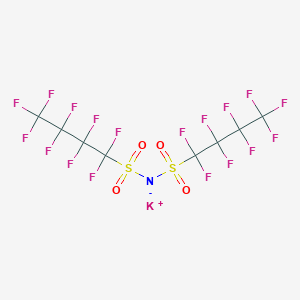
4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate is a chemical compound with the molecular formula C6H9ClN2O3This compound is typically found in a white to brown solid form and is used in various scientific research applications .
Preparation Methods
The synthesis of 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate involves several steps. One common method includes the reaction of 4-aminopyridine with carbon dioxide under specific conditions to form the carboxylic acid derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The final step involves the hydration process to form the hydrate .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and controlled environments is crucial in industrial settings to maintain consistency and quality .
Chemical Reactions Analysis
4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures and pressures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neural transmission.
Mechanism of Action
The mechanism of action of 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potentials and enhances the release of neurotransmitters, leading to improved neuronal signaling. The molecular targets include specific potassium channels, and the pathways involved are related to neural transmission and synaptic activity .
Comparison with Similar Compounds
4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate can be compared with other similar compounds such as:
- 5-Aminopyridine-2-carboxylic acid
- 3-Aminopyridine-4-carboxylic acid
- 2-Aminopyridine-3-carboxylic acid
These compounds share similar structural features but differ in the position of the amino and carboxylic acid groups on the pyridine ring. The unique positioning of these groups in this compound contributes to its specific chemical properties and reactivity .
Properties
IUPAC Name |
4-aminopyridine-2-carboxylic acid;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH.H2O/c7-4-1-2-8-5(3-4)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZOBKXEAFIOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)O.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


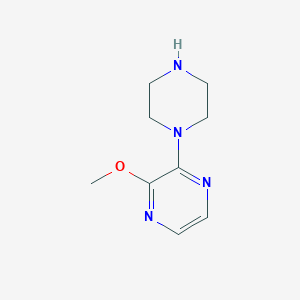


![[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B7972269.png)

![[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid](/img/structure/B7972286.png)
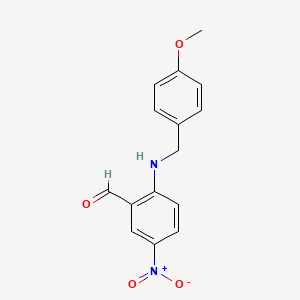
![(2S)-5-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid; dicyclohexylamine](/img/structure/B7972299.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B7972319.png)
